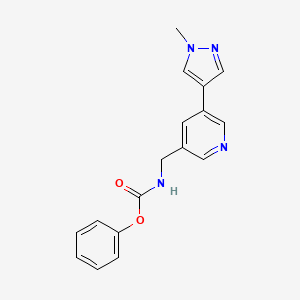

phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Description

Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a heterocyclic carbamate derivative featuring a pyridine core substituted at the 3-position with a methyl group bearing a carbamate moiety (phenyl carbamate) and at the 5-position with a 1-methyl-1H-pyrazol-4-yl group. The carbamate group (-OC(O)NH-) introduces hydrolytic stability and hydrogen-bonding capabilities, which may influence molecular interactions in biological systems .

Properties

IUPAC Name |

phenyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)23-16-5-3-2-4-6-16/h2-8,10-12H,9H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAKQGCIMUXZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from the preparation of the pyrazole and pyridine intermediates. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-bromopyridine under basic conditions to form the key intermediate. This intermediate is then reacted with phenyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties based on the evidence:

Key Observations:

Substituent Effects: The 1-methyl-1H-pyrazol-4-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to the 2-fluorobenzyl group in ’s analog, which introduces steric bulk and electronic effects via fluorine .

Synthetic Efficiency :

- The 68% yield reported for the triazole-containing carbamate () suggests efficient coupling methodologies (e.g., click chemistry), which might be adaptable to the target compound’s synthesis .

Thermal Properties :

Crystallographic and Analytical Methods

Structural characterization of such compounds typically employs tools like SHELXL for crystal structure refinement and ORTEP for graphical representation of anisotropic displacement parameters. These methods enable precise determination of bond lengths, angles, and packing interactions, critical for understanding stability and reactivity .

Functional Implications

While biological activity data are absent in the evidence, structural trends suggest:

- Electron-withdrawing groups (e.g., sulfonyl in ) may enhance metabolic stability but reduce membrane permeability compared to electron-donating groups (e.g., methyl in the target compound).

- The pyridine-pyrazole core common to these compounds is often associated with kinase inhibition or anti-inflammatory activity, though substituent variations dictate target specificity .

Biological Activity

Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be defined by its structural components:

- Phenyl Group : A benzene ring that contributes to the lipophilicity and potential interactions with biological targets.

- Pyrazole Ring : Known for various pharmacological activities, including anticancer and anti-inflammatory effects.

- Pyridine Derivative : Often associated with neuroactive properties.

Anticancer Properties

Research indicates that pyrazole-containing compounds, including derivatives similar to this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

The mechanism of action often involves the inhibition of critical targets such as:

- Topoisomerase II

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR (Vascular Endothelial Growth Factor Receptor)

These targets are crucial in cancer cell proliferation and survival, making them viable candidates for therapeutic intervention .

Anti-inflammatory Effects

Compounds with a pyrazole structure have also been documented to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes like COX (Cyclooxygenase) is a common pathway for these compounds. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties, effective against a range of pathogens. This includes both bacterial and fungal strains, indicating a broad spectrum of activity that could be harnessed in developing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including this compound. The synthesized compound was evaluated for its anticancer activity against various cell lines. Results indicated significant growth inhibition in breast cancer cells, supporting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Another research effort focused on the detailed mechanism of action for similar pyrazole derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, further establishing their role in cancer therapy .

Data Table: Biological Activities Overview

Q & A

Q. What are the optimal synthetic strategies and reaction conditions for phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling for constructing the pyridine-pyrazole core, followed by carbamate formation. Key steps include:

- Suzuki–Miyaura Coupling : For coupling aryl halides with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C .

- Carbamate Formation : Reaction of the intermediate amine with phenyl chloroformate in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C, 12h | 65–75 | |

| Carbamate Formation | Phenyl chloroformate, DCM, 0°C, 2h | 80–85 |

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., pyrazole C-H at δ 7.5–8.5 ppm, carbamate carbonyl at ~155 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.1421) .

- Infrared Spectroscopy (IR) : Carbamate C=O stretch at ~1700 cm⁻¹ .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Unreacted Intermediates : Residual pyrazole or pyridine derivatives detected via TLC (Rf comparison) or HPLC .

- Byproducts : Hydrolysis products (e.g., free amine from carbamate degradation) identified by LC-MS or ¹H NMR .

- Metal Residues : Trace palladium from Suzuki coupling quantified via ICP-MS (<10 ppm acceptable) .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data across studies (e.g., varying IC₅₀ values in cancer cell lines)?

- Mechanistic Profiling : Conduct enzyme inhibition assays (e.g., topoisomerase II inhibition) to validate target engagement .

- Cellular Context : Assess activity in isogenic cell lines (e.g., wild-type vs. mutant kinases) to identify resistance mechanisms .

- Metabolic Stability : Evaluate compound stability in liver microsomes to rule out rapid degradation .

Q. What strategies improve the solubility and bioavailability of this lipophilic carbamate derivative?

- Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the phenyl ring .

- Nanoparticle Formulation : Use PEGylated liposomes to enhance aqueous dispersion .

Q. Table 2: Solubility Enhancement Approaches

| Method | Solubility (mg/mL) | Bioavailability (%) | Reference |

|---|---|---|---|

| Hydrochloride Salt | 2.1 (pH 4.5) | 45 | |

| PEGylated Liposomes | 5.8 | 68 |

Q. How can crystallographic data (e.g., SHELXL/WinGX) resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Refine bond lengths/angles (e.g., pyrazole N-N distance ~1.35 Å) using SHELXL .

- ORTEP Visualization : Confirm molecular geometry (e.g., carbamate torsion angle ~180°) via WinGX .

- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for high-resolution refinement .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

- Electron-Withdrawing Groups (e.g., -F) : Enhance enzyme binding via halogen bonds (e.g., 4-fluorophenyl analogs show 3x lower IC₅₀) .

- Steric Effects : Bulky groups (e.g., -CF₃) reduce activity by obstructing target binding pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking (AutoDock Vina) to predict substituent effects .

Q. What methodologies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.